molecular formula C14H23Cl2NO2 B5046067 N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride

Cat. No.: B5046067
M. Wt: 308.2 g/mol
InChI Key: KGZKBSDHOMAHQU-UHFFFAOYSA-N
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Description

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride is a chemical compound with a complex structure that includes a chlorophenoxy group, an ethoxy group, and a butanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(3-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with butan-1-amine in the presence of hydrochloric acid to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxy-1-propanamine oxalate
  • 2-[2-(2-叠氮乙氧基)乙氧基]乙胺

Uniqueness

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.ClH/c1-2-3-7-16-8-9-17-10-11-18-14-6-4-5-13(15)12-14;/h4-6,12,16H,2-3,7-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKBSDHOMAHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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